molecular formula C45H55N3O13 B12689750 Rifamycin B, 2-phenylhydrazide CAS No. 55372-17-3

Rifamycin B, 2-phenylhydrazide

Cat. No.: B12689750
CAS No.: 55372-17-3
M. Wt: 845.9 g/mol
InChI Key: FDVQGKGTWPTIJY-KLGFAQKBSA-N
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Description

Rifamycin B, 2-phenylhydrazide is a derivative of rifamycin B, which belongs to the ansamycin family of antibiotics Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rifamycin B, 2-phenylhydrazide typically involves the reaction of rifamycin B with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Starting Material: Rifamycin B is used as the starting material.

    Reagent: Phenylhydrazine is added to the reaction mixture.

    Reaction Conditions: The reaction is conducted under specific temperature and pH conditions to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow synthesis methods have been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Rifamycin B, 2-phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Rifamycin B, 2-phenylhydrazide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Rifamycin B, 2-phenylhydrazide exerts its effects by inhibiting the bacterial RNA polymerase enzyme. This inhibition prevents the synthesis of RNA, thereby blocking bacterial growth and replication. The molecular targets include the DNA-dependent RNA polymerase of prokaryotes .

Comparison with Similar Compounds

Rifamycin B, 2-phenylhydrazide is unique compared to other rifamycin derivatives due to its specific chemical structure and properties. Similar compounds include:

These compounds share similar antibacterial properties but differ in their chemical structures and specific applications.

Properties

CAS No.

55372-17-3

Molecular Formula

C45H55N3O13

Molecular Weight

845.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-(2-phenylhydrazinyl)ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H55N3O13/c1-22-14-13-15-23(2)44(56)46-30-20-32(58-21-33(50)48-47-29-16-11-10-12-17-29)34-35(40(30)54)39(53)27(6)42-36(34)43(55)45(8,61-42)59-19-18-31(57-9)24(3)41(60-28(7)49)26(5)38(52)25(4)37(22)51/h10-20,22,24-26,31,37-38,41,47,51-54H,21H2,1-9H3,(H,46,56)(H,48,50)/b14-13+,19-18+,23-15-/t22-,24+,25+,26+,31-,37-,38+,41+,45-/m0/s1

InChI Key

FDVQGKGTWPTIJY-KLGFAQKBSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=CC=C5)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=CC=C5)C

Origin of Product

United States

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